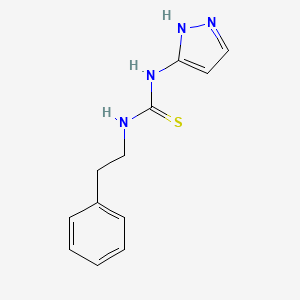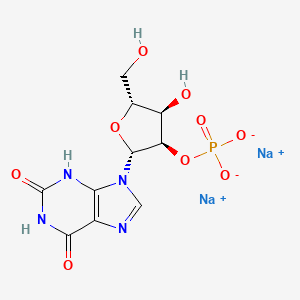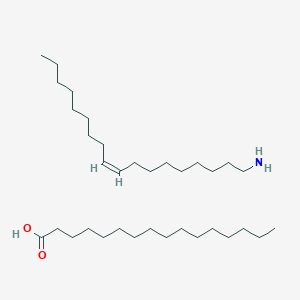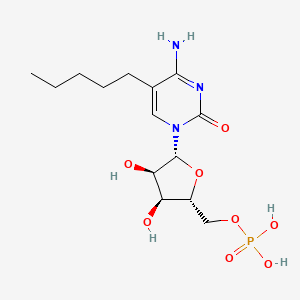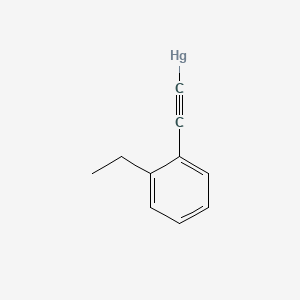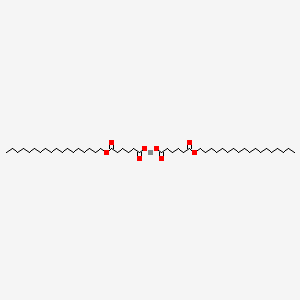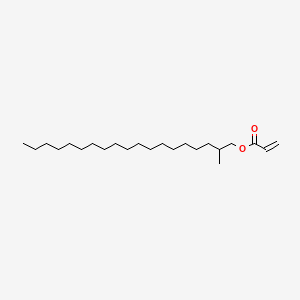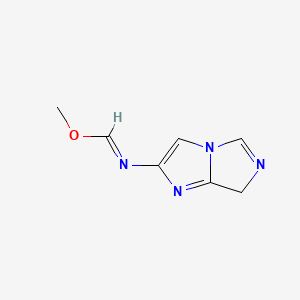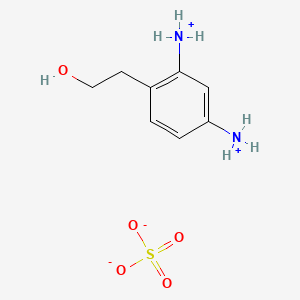
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxyethyl group attached to a m-phenylenediammonium core, with a sulphate counterion. Its unique structure imparts specific chemical and physical properties that make it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate typically involves the reaction of m-phenylenediamine with ethylene oxide in the presence of a suitable catalyst. The reaction proceeds under controlled temperature and pressure conditions to ensure the selective formation of the hydroxyethyl derivative. The resulting product is then treated with sulphuric acid to form the sulphate salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves the continuous feeding of m-phenylenediamine and ethylene oxide into the reactor, followed by the addition of sulphuric acid to precipitate the sulphate salt. The product is then purified through crystallization and filtration techniques to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination, under controlled temperature conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate finds extensive use in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various functionalized derivatives.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The aromatic ring can undergo electrophilic substitution, altering the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A widely used buffering agent in biological research.
2-Hydroxyethyl methacrylate (HEMA): Used in the production of hydrogels and contact lenses.
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Uniqueness
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate is unique due to its specific combination of a hydroxyethyl group and a m-phenylenediammonium core, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
93882-00-9 |
|---|---|
分子式 |
C8H14N2O5S |
分子量 |
250.27 g/mol |
IUPAC名 |
[3-azaniumyl-4-(2-hydroxyethyl)phenyl]azanium;sulfate |
InChI |
InChI=1S/C8H12N2O.H2O4S/c9-7-2-1-6(3-4-11)8(10)5-7;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4) |
InChIキー |
SZIRFXODCDRXQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[NH3+])[NH3+])CCO.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


